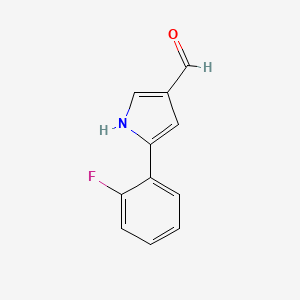

5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO/c12-10-4-2-1-3-9(10)11-5-8(7-14)6-13-11/h1-7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQULPEUCGKEHEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CN2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501250112 | |

| Record name | 5-(2-Fluorophenyl)-1H-pyrrole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501250112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881674-56-2 | |

| Record name | 5-(2-Fluorophenyl)-1H-pyrrole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=881674-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881674562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(2-Fluorophenyl)-1H-pyrrole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501250112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.237.784 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde CAS number

An In-Depth Technical Guide to 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde: Synthesis, Characterization, and Application in Next-Generation Therapeutics

Introduction: The Emergence of a Pivotal Intermediate

In the landscape of modern pharmaceutical synthesis, the efficiency, purity, and accessibility of key intermediates are paramount. This compound, identified by its CAS number 881674-56-2 , has emerged as a compound of significant interest and critical importance.[1][2][3][4] This heterocyclic aldehyde is not merely another building block; it is the cornerstone intermediate in the synthesis of Vonoprazan, a first-in-class potassium-competitive acid blocker (P-CAB).[5][6][7][8]

Vonoprazan has revolutionized the treatment of acid-related gastrointestinal disorders such as gastric ulcers, duodenal ulcers, and reflux esophagitis by offering more rapid and sustained acid suppression than traditional proton pump inhibitors (PPIs).[6][7][8] The unique structure of this compound provides the essential scaffold upon which the final active pharmaceutical ingredient (API) is constructed. This guide offers a comprehensive technical overview for researchers, chemists, and drug development professionals, detailing its properties, synthesis strategies, analytical validation, and pivotal role in pharmacology.

Physicochemical and Handling Properties

Accurate characterization is the foundation of reproducible science and scalable manufacturing. The key properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 881674-56-2 | [1][2][5][9] |

| Molecular Formula | C₁₁H₈FNO | [2][5][10] |

| Molecular Weight | 189.19 g/mol | [2][5][9][10] |

| IUPAC Name | This compound | [2] |

| Synonyms | 5-(2-Fluorophenyl)-1H-pyrrole-3-carboxaldehyde | [2][10] |

| Appearance | Light orange to yellow or green crystalline powder | [5] |

| Purity | ≥98%; pharmaceutical grades often exceed 99.0% | [1][7][9] |

| Storage | Store at ambient or controlled room temperature (10°C - 25°C) in a well-sealed container | [9][10] |

Synthetic Methodologies: A Tale of Two Strategies

The industrial production of a high-purity pharmaceutical intermediate like this requires a robust, scalable, and cost-effective synthetic route. The narrative of its synthesis has evolved from multi-step classical methods to more streamlined one-pot processes, reflecting a drive towards manufacturing efficiency.

Strategy 1: Multi-Step Synthesis via Suzuki Coupling

An established and widely documented route begins with pyrrole itself and builds the molecule sequentially. This method offers precise control at each stage but involves multiple isolations.

Workflow Overview:

-

N-H Protection: The pyrrole nitrogen is first protected, for instance, with a triisopropylsilyl (TIPS) group, to prevent side reactions in subsequent steps.[5][11]

-

Vilsmeier-Haack Formylation: The protected pyrrole is then formylated to introduce the aldehyde group at the 3-position.[5][11]

-

Bromination: A bromine atom is selectively introduced at the 5-position, typically using N-bromosuccinimide (NBS).[5][11]

-

Suzuki Coupling: The critical C-C bond is formed by a palladium-catalyzed Suzuki coupling reaction between the brominated pyrrole intermediate and 2-fluorophenylboronic acid.[1][5][7][11]

-

Deprotection & Purification: The protecting group is removed, and the final product is rigorously purified, often via recrystallization from a solvent like toluene, to achieve the required pharmaceutical-grade purity.[5][11]

Strategy 2: Efficient One-Pot Industrial Synthesis

To overcome the challenges of a multi-step process, recent innovations focus on a "one-pot" method, which is highly advantageous for industrial production.[12] This approach significantly reduces waste, cost, and processing time.[12]

Workflow Overview: This method starts with 2-(2-fluorobenzoyl)malononitrile. The entire sequence is performed in a single reactor without isolating intermediates. It involves a series of reduction and cyclization reactions catalyzed by a metal catalyst (e.g., Raney Nickel or Palladium) under a hydrogen atmosphere.[5][12] This advanced route avoids the separation of multiple intermediates, streamlining the path to the final product.[12]

Synthesis Challenges and Controls: A primary challenge in either route is controlling the formation of impurities. Defluorination, where the fluorine atom is lost from the phenyl ring, is a known side reaction that must be minimized through careful optimization of catalysts and reaction conditions.[1]

Analytical Characterization and Quality Control

For its use as a pharmaceutical intermediate, the identity, purity, and impurity profile of each batch must be rigorously verified.[1]

| Analytical Method | Purpose |

| HPLC | To determine purity (assay) and quantify known and unknown impurities.[1] |

| GC | To measure levels of residual solvents from the synthesis and purification steps.[1] |

| ¹H and ¹³C NMR | To confirm the chemical structure and ensure the absence of structural isomers.[1][13] |

| Mass Spectrometry (MS) | To verify the molecular weight of the compound.[1] |

| FTIR Spectroscopy | To confirm the presence of key functional groups (N-H, C=O, aromatic C-H).[13] |

Pivotal Application: The Gateway to Vonoprazan

The principal and most critical application of this compound is its role as the direct precursor to Vonoprazan.[6][7][10][14] The transformation involves two key synthetic steps following the creation of our title compound.

-

Sulfonylation: The pyrrole nitrogen is reacted with pyridin-3-ylsulfonyl chloride. This step attaches the second key pharmacophore to the pyrrole ring.[14]

-

Reductive Amination: The aldehyde group is then converted to the final methylamine side chain.

-

Salt Formation: The resulting base is reacted with fumaric acid to produce the stable and marketable Vonoprazan Fumarate salt.[14]

This synthetic sequence underscores why the purity of this compound is non-negotiable; any impurities can lead to significant downstream issues, impacting the yield and safety profile of the final drug.

Mechanism of Action of Vonoprazan

The final drug, Vonoprazan, functions by competitively inhibiting the H⁺,K⁺-ATPase enzyme (the proton pump) in gastric parietal cells.[5] Unlike traditional PPIs, which require an acidic environment for activation and bind irreversibly, Vonoprazan binds reversibly and ionically to the potassium-binding site, effectively blocking proton secretion and gastric acid production.

Safety and Handling

As a chemical intermediate, this compound requires careful handling in a laboratory or manufacturing setting.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][9]

-

Signal Word: Warning.[9]

-

Recommendations: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Use in a well-ventilated area or a fume hood to avoid inhalation of dust.

Conclusion and Future Outlook

This compound is a testament to the enabling power of chemical synthesis in modern medicine. Its development and optimization have been crucial to the successful commercialization of Vonoprazan, a drug that has improved the quality of life for millions. While its primary role is firmly established, the broader pyrrole scaffold continues to be a source of inspiration for medicinal chemists. The pyrrole ring is a "privileged structure" found in numerous natural products and therapeutic agents, explored for anticancer, antimicrobial, and anti-inflammatory activities.[15][16][17][18] Continued research into the synthesis and derivatization of functionalized pyrroles like this one will undoubtedly fuel the discovery of future therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C11H8FNO | CID 46908593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (FPC) Online | this compound (FPC) Manufacturer and Suppliers [scimplify.com]

- 4. biomall.in [biomall.in]

- 5. This compound | 881674-56-2 [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. This compound | 881674-56-2 [sigmaaldrich.com]

- 10. 5-(2-Fluorophenyl)-1H-pyrrole-3-carboxaldehyde | 881674-56-2 | FF90096 [biosynth.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. CN113845459A - Preparation method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde - Google Patents [patents.google.com]

- 13. Buy 5-(2-Fluorophenyl)-1H-pyrrole-2-carbaldehyde (EVT-3437842) | 912763-99-6 [evitachem.com]

- 14. This compound | 881674-56-2 | Benchchem [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. A Comprehensive Review on Journey of Pyrrole Scaffold Against Multiple Therapeutic Targets [ouci.dntb.gov.ua]

- 17. researchgate.net [researchgate.net]

- 18. alliedacademies.org [alliedacademies.org]

5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde structure and properties

An In-depth Technical Guide to 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde: Synthesis, Properties, and Pharmaceutical Applications

Introduction

This compound, identified by CAS Number 881674-56-2, is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry and pharmaceutical development.[1][2] Its structure, featuring a pyrrole ring substituted with a 2-fluorophenyl group and a reactive carbaldehyde moiety, makes it a valuable and versatile building block in organic synthesis.[3][4] The primary significance of this compound lies in its role as a crucial intermediate in the synthesis of Vonoprazan (TAK-438), a potent, orally active potassium-competitive acid blocker (P-CAB).[1][5][6] Vonoprazan represents a major advancement in the treatment of acid-related gastrointestinal disorders, offering a different mechanism of action and, in many cases, superior performance compared to traditional proton pump inhibitors (PPIs).[2][7][8]

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the compound's structure, physicochemical properties, synthetic methodologies, and critical applications. It emphasizes the rationale behind experimental choices and outlines the quality control standards necessary for its use in pharmaceutical manufacturing.

Molecular Structure and Physicochemical Properties

The chemical architecture of this compound consists of a five-membered aromatic pyrrole ring.[3][4] A 2-fluorophenyl group is attached at the 5-position of the ring, and a carbaldehyde (-CHO) functional group is present at the 3-position.[3] The fluorine atom on the phenyl ring enhances lipophilicity and can influence metabolic stability and binding affinity to biological targets.[3][9] The aldehyde group is a key site of reactivity, allowing for a variety of subsequent chemical transformations.[4][9]

Caption: Chemical Structure of this compound.

Physicochemical Properties Summary

| Property | Value | Source(s) |

| CAS Number | 881674-56-2 | [5][10][11] |

| Molecular Formula | C₁₁H₈FNO | [5][12] |

| Molecular Weight | 189.19 g/mol | [5][12] |

| Appearance | Light Brown to Brown Solid | [2][5] |

| Melting Point | 133 °C | [5] |

| Boiling Point | 370.6 ± 32.0 °C (Predicted) | [5] |

| Density | 1.270 ± 0.06 g/cm³ (Predicted) | [5] |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol. | [4][5] |

| InChI Key | MQULPEUCGKEHEG-UHFFFAOYSA-N | [5][11] |

| SMILES | O=CC1=CNC(=C1)C2=CC=CC=C2F | [3][5] |

| Purity | Typically >98.0% (GC/HPLC) | [2][5][10] |

Synthesis and Mechanistic Insights

The synthesis of this compound is a critical process for the pharmaceutical industry, directly impacting the quality and availability of Vonoprazan.[1][10] Several synthetic routes have been developed, often employing cross-coupling and formylation reactions.[2][10] The choice of pathway is dictated by factors such as starting material availability, scalability, yield, purity, and environmental impact.

A prevalent and effective strategy involves a multi-step sequence starting from pyrrole. This approach provides excellent control over the introduction of substituents at specific positions on the pyrrole ring.

Caption: A common synthetic workflow for this compound.

Exemplary Synthesis Protocol

The following protocol is a composite representation based on established chemical principles and literature reports.[5][13]

Step 1: N-Protection of Pyrrole

-

Rationale: The pyrrole NH proton is acidic and can interfere with subsequent reactions, particularly organometallic couplings. Protection with a bulky group like triisopropylsilyl (TIPS) directs reactions to the carbon positions and improves solubility in organic solvents.

-

Procedure: Pyrrole is treated with triisopropylsilyl chloride in the presence of a base (e.g., triethylamine or imidazole) in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). The reaction is typically run at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

Step 2: Vilsmeier-Haack Formylation

-

Rationale: This classic reaction introduces an aldehyde group onto an electron-rich aromatic ring. The Vilsmeier reagent (formed from phosphoryl chloride and dimethylformamide) acts as a mild electrophile, which preferentially attacks the 2-position of the N-protected pyrrole.

-

Procedure: The Vilsmeier reagent is prepared in situ at low temperatures (0 °C) and then reacted with the N-protected pyrrole. After the reaction, a basic workup hydrolyzes the intermediate iminium salt to yield the aldehyde.

Step 3: Bromination

-

Rationale: To introduce the fluorophenyl group via cross-coupling, a halogen handle is required on the pyrrole ring. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for electron-rich heterocycles. It installs a bromine atom at the 5-position.

-

Procedure: N-Protected 2-formylpyrrole is dissolved in a solvent like THF and cooled. NBS is added portion-wise, and the reaction is monitored by TLC or HPLC to avoid over-bromination.

Step 4: Suzuki Cross-Coupling

-

Rationale: The Suzuki coupling is a powerful and versatile method for forming carbon-carbon bonds. It couples the 5-bromo-pyrrole derivative with 2-fluorophenylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃ or K₂CO₃). This step is crucial for constructing the core structure of the target molecule.[10][13]

-

Procedure: The brominated intermediate, 2-fluorophenylboronic acid, palladium catalyst, and base are combined in a solvent mixture (e.g., toluene/water or dioxane/water) and heated under an inert atmosphere (nitrogen or argon) until the starting material is consumed.

Step 5: Deprotection

-

Rationale: The final step is the removal of the N-protecting group to yield the free NH pyrrole. Silyl groups are typically removed under mild acidic conditions or with a fluoride source.

-

Procedure: The crude product from the Suzuki coupling is treated with a reagent like tetrabutylammonium fluoride (TBAF) in THF or a mild acid to cleave the silyl ether, yielding the final product.

Purification and Quality Control

-

Trustworthiness: Achieving high purity (typically >99.0%) is essential for pharmaceutical applications.[10] The crude product is purified using techniques like recrystallization from a suitable solvent (e.g., toluene) or column chromatography on silica gel.[5][10]

-

Validation: The identity and purity of each batch must be rigorously confirmed using a suite of analytical methods, including:

Key Applications in Drug Discovery

The predominant application of this compound is as a pivotal intermediate in the industrial synthesis of Vonoprazan fumarate.[1][2][7]

Synthesis of Vonoprazan

Vonoprazan is synthesized from this aldehyde precursor through a reductive amination followed by sulfonylation, or a variation thereof. A key transformation involves reacting the aldehyde with pyridine-3-sulfonyl chloride.[9]

Caption: Conversion to a key Vonoprazan intermediate.

The aldehyde group undergoes nucleophilic sulfonylation with pyridin-3-ylsulfonyl chloride in the presence of sodium hydride and a crown ether catalyst.[9] This forms 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde, a direct precursor that is further elaborated to produce Vonoprazan.[9][15]

Mechanism of Action of Vonoprazan

Vonoprazan functions as a potassium-competitive acid blocker (P-CAB). It inhibits the final step of gastric acid secretion by reversibly binding to the H⁺,K⁺-ATPase (proton pump) in gastric parietal cells, competing with K⁺ ions.[5][6] This mechanism provides rapid, potent, and sustained acid suppression, making it highly effective for treating gastric ulcers, duodenal ulcers, and reflux esophagitis.[1][2][5]

Other Potential Applications

Beyond its role in Vonoprazan synthesis, the unique electronic properties imparted by the pyrrole and fluorophenyl groups suggest potential applications in materials science. It can serve as a structural unit in the synthesis of organic optoelectronic materials, such as those used in Organic Light Emitting Diodes (OLEDs), to enhance luminous efficiency and stability.[4] The pyrrole scaffold itself is a "privileged structure" in medicinal chemistry, known to be a component in a wide array of biologically active compounds with anticancer and antimicrobial properties.[16][17]

Chemical Reactivity

The reactivity of this compound is dominated by its two principal functional groups:

-

Aldehyde Group: This group is highly susceptible to nucleophilic addition reactions.[4] It can be:

-

Pyrrole Ring: The pyrrole ring is an electron-rich aromatic system. The NH group can be deprotonated and alkylated or acylated. The carbon atoms can undergo electrophilic substitution, although the existing substituents will direct the position of further reactions.[4]

Safety and Handling

Hazard Identification: According to aggregated GHS data, this compound is considered hazardous.[5][11][12]

-

Hazard Statements:

Storage and Handling:

-

Storage: Store in a cool, dry place under an inert atmosphere (nitrogen or argon) at 2-8°C.[5] The compound is noted to be hygroscopic.[5]

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or fume hood to avoid inhalation of dust.

Conclusion

This compound is a high-value chemical intermediate whose importance is intrinsically linked to the production of the next-generation acid suppressant, Vonoprazan. Its synthesis requires a carefully controlled, multi-step process where purity and quality are paramount. The unique structural features of this molecule—a reactive aldehyde, an electron-rich pyrrole core, and a fluorinated phenyl group—not only make it an ideal precursor for complex pharmaceutical targets but also suggest potential for its use in the development of novel materials. For researchers and developers in the pharmaceutical industry, a thorough understanding of this compound's synthesis, properties, and reactivity is essential for advancing the treatment of acid-related diseases worldwide.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. CAS 881674-56-2: 5-(2-Fluorophenyl)-1H-pyrrole-3-carboxald… [cymitquimica.com]

- 4. This compound Manufacturer & Supplier in China | Specifications, Price, Safety Data, Applications [pipzine-chem.com]

- 5. This compound | 881674-56-2 [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. This compound | 881674-56-2 | Benchchem [benchchem.com]

- 10. nbinno.com [nbinno.com]

- 11. This compound | 881674-56-2 [sigmaaldrich.com]

- 12. This compound | C11H8FNO | CID 46908593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

- 14. This compound(881674-56-2) 1H NMR [m.chemicalbook.com]

- 15. 5-(2-Fluorophenyl)-1-(3-pyridinylsulfonyl)-1H-pyrrole-3-carboxaldehyde | C16H11FN2O3S | CID 86232932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. biolmolchem.com [biolmolchem.com]

1H NMR and spectroscopic data for 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde

An In-depth Technical Guide to the Spectroscopic Characterization of 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde

Introduction

This compound is a pivotal heterocyclic compound with the molecular formula C₁₁H₈FNO and a molecular weight of 189.19 g/mol .[1][2][3][4] Its significance in the pharmaceutical landscape is firmly established as a key intermediate in the synthesis of Vonoprazan Fumarate, a potent, orally active potassium-competitive acid blocker (P-CAB).[1][5] Vonoprazan is utilized in the treatment of acid-related disorders such as gastric ulcers and reflux esophagitis.[1][5] Beyond this primary application, the molecule serves as a versatile scaffold for the synthesis of more complex pyrrole derivatives, making it a subject of interest for researchers in medicinal chemistry and drug development.[6]

This guide provides a comprehensive analysis of the spectroscopic data for this compound, offering researchers and drug development professionals a detailed framework for its identification, characterization, and quality control. We will delve into the interpretation of ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, grounded in established chemical principles.

Molecular Structure and Atom Numbering

A precise understanding of the molecule's structure is fundamental to interpreting its spectroscopic output. The following diagram illustrates the IUPAC-recommended numbering convention for the pyrrole and phenyl rings, which will be used for all spectral assignments herein.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopic Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The spectrum for this compound was acquired in DMSO-d₆ at 600 MHz.[7]

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 12.14 | br s | - | 1H | NH -1 |

| 9.76 | s | - | 1H | CH O |

| 7.82 | d | 1.8 | 1H | H -2 |

| 7.77 | td | 7.8, 1.8 | 1H | H -6' |

| 7.35 - 7.27 | m | - | 3H | H -3', H -4', H -5' |

| 6.90 | dd | 2.4, 1.8 | 1H | H -4 |

Abbreviations: s = singlet, d = doublet, t = triplet, m = multiplet, dd = doublet of doublets, td = triplet of doublets, br s = broad singlet.

Interpretation of the ¹H NMR Spectrum:

-

δ 12.14 (N-H): The most downfield signal is a broad singlet corresponding to the pyrrole N-H proton. Its broadness is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange with trace water in the DMSO solvent. Its significant downfield shift is characteristic of N-H protons in aromatic heterocyclic systems.

-

δ 9.76 (CHO): The sharp singlet at 9.76 ppm is unequivocally assigned to the aldehyde proton. This proton is highly deshielded due to the strong electron-withdrawing effect of the adjacent carbonyl oxygen, placing it far downfield. It appears as a singlet as it has no adjacent protons within three bonds to couple with.

-

δ 7.82 (H-2): This signal, a doublet with a small coupling constant of 1.8 Hz, is assigned to the H-2 proton on the pyrrole ring. It is coupled to the H-4 proton four bonds away (a characteristic long-range coupling in pyrrole systems).

-

δ 7.77 (H-6'): The triplet of doublets is characteristic of a proton on a substituted benzene ring ortho to a substituent and adjacent to two other protons. This signal corresponds to H-6' on the fluorophenyl ring. It is split into a triplet by the adjacent H-5' and further split into a doublet by the fluorine atom.

-

δ 7.35 - 7.27 (H-3', H-4', H-5'): This complex multiplet integrates to three protons and represents the overlapping signals of the remaining protons on the 2-fluorophenyl ring.

-

δ 6.90 (H-4): This signal, a doublet of doublets, is assigned to the H-4 proton of the pyrrole ring. It shows coupling to both the H-2 proton (J = 1.8 Hz) and the N-H proton (J = 2.4 Hz).

¹³C NMR Spectroscopic Analysis

Table 2: Predicted ¹³C NMR Data

| Predicted Chemical Shift (δ) ppm | Carbon Assignment | Rationale |

| 185.5 | C HO | Aldehyde carbonyl carbons are strongly deshielded. |

| 159.0 (d, ¹JCF ≈ 245 Hz) | C -2' | Carbon directly bonded to fluorine shows a large one-bond coupling constant. |

| 139.0 | C -5 | Pyrrole carbon bearing the bulky phenyl substituent. |

| 131.5 | C -2 | Pyrrole carbon adjacent to the nitrogen. |

| 130.0 (d) | C -4' | Aromatic CH, influenced by fluorine. |

| 129.5 (d) | C -6' | Aromatic CH, influenced by fluorine. |

| 125.0 (d) | C -5' | Aromatic CH. |

| 124.0 | C -3 | Pyrrole carbon bearing the aldehyde group. |

| 118.0 (d, ²JCF ≈ 20 Hz) | C -1' | Carbon ipso to the pyrrole ring, shows two-bond coupling to fluorine. |

| 116.5 (d) | C -3' | Aromatic CH. |

| 110.0 | C -4 | Pyrrole carbon adjacent to the nitrogen. |

Note: The assignments and chemical shifts are predictive. Actual values may vary. (d) indicates expected splitting due to C-F coupling.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key diagnostic absorptions for this compound are related to the N-H, C=O, C-H, and aromatic C=C bonds.[4][10]

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400 | N-H Stretch | Pyrrole N-H |

| 3100 - 3000 | C-H Stretch | Aromatic & Pyrrole C-H |

| 2850, 2750 | C-H Stretch | Aldehyde C-H (Fermi doublet) |

| ~1700 | C=O Stretch | Aldehyde Carbonyl |

| 1600 - 1450 | C=C Stretch | Aromatic & Pyrrole Rings |

| ~1250 | C-F Stretch | Aryl-Fluoride |

Interpretation of the IR Spectrum:

-

A broad peak around 3400 cm⁻¹ is characteristic of the N-H stretching vibration of the pyrrole ring.[4]

-

The sharp, intense absorption around 1700 cm⁻¹ is a clear indicator of the C=O stretch from the aldehyde functional group.[4][10]

-

Two weaker bands expected near 2850 cm⁻¹ and 2750 cm⁻¹ are characteristic of the C-H stretch of an aldehyde, often appearing as a Fermi doublet, which helps distinguish aldehydes from ketones.[10]

-

Multiple sharp peaks between 1600-1450 cm⁻¹ correspond to the C=C stretching vibrations within the aromatic phenyl and pyrrole rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Table 4: Mass Spectrometry Data

| m/z Value | Interpretation |

| 189.06 | Molecular Ion Peak [M]⁺ |

| 188.05 | [M-H]⁺ (Loss of aldehyde proton) |

| 160.05 | [M-CHO]⁺ (Loss of formyl group) |

| 95.04 | [C₆H₄F]⁺ (Fluorophenyl cation) |

The molecular ion peak [M]⁺ should be observed at approximately m/z 189, consistent with the molecular weight of the compound (C₁₁H₈FNO).[2] High-resolution mass spectrometry (HRMS) would show this peak at the calculated exact mass of 189.05899.[2] Common fragmentation pathways would include the loss of the formyl radical (-CHO) to give a fragment at m/z 160 and cleavage of the C-C bond between the two rings to yield a fluorophenyl cation at m/z 95.

Experimental Protocols and Synthesis Workflow

Protocol: Sample Preparation for NMR Analysis

This protocol ensures the acquisition of high-quality, reproducible NMR data.

-

Weighing: Accurately weigh 5-10 mg of the this compound sample directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the NMR tube using a clean pipette. DMSO-d₆ is chosen for its excellent solvating power for this class of compounds.

-

Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.

-

Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a new, clean NMR tube. This prevents shimming issues and improves spectral resolution.

-

Analysis: Insert the NMR tube into the spectrometer spinner, place it in the magnet, and proceed with locking, shimming, and data acquisition as per the instrument's standard operating procedure.

Overview of Synthesis

The title compound is typically prepared via multi-step organic synthesis. One common and efficient route is the "one-pot" method starting from 2-(2-fluorobenzoyl) malononitrile.[7]

References

- 1. This compound | 881674-56-2 [chemicalbook.com]

- 2. This compound | C11H8FNO | CID 46908593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 881674-56-2 [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. Buy 5-(2-Fluorophenyl)-1H-pyrrole-2-carbaldehyde (EVT-3437842) | 912763-99-6 [evitachem.com]

- 7. CN113845459A - Preparation method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Pyrrole(109-97-7) 13C NMR [m.chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

Solubility of 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde in organic solvents

An In-Depth Technical Guide to the Solubility of 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound (CAS 881674-56-2), a critical intermediate in the synthesis of the potassium-competitive acid blocker (P-CAB), Vonoprazan fumarate.[1][2] Understanding the solubility of this compound is paramount for optimizing reaction conditions, developing robust purification strategies, and ensuring the overall efficiency and cost-effectiveness of the pharmaceutical manufacturing process.[3] This document details the known physicochemical properties of the compound, presents its qualitative solubility in common organic solvents, and provides a detailed, field-proven experimental protocol for quantitative solubility determination. The guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis and manufacturing of Vonoprazan and related active pharmaceutical ingredients (APIs).

Introduction: The Strategic Importance of a Key Intermediate

This compound is a cornerstone molecule in modern pharmaceutical synthesis. Its primary and most significant application is serving as a key starting material for Vonoprazan (TAK-438), a next-generation drug for treating acid-related diseases such as gastric ulcers and reflux esophagitis.[1][2] Unlike traditional proton pump inhibitors (PPIs), Vonoprazan offers a more rapid and sustained acid suppression, representing a significant therapeutic advancement.[2]

The efficiency of the multi-step synthesis of Vonoprazan is heavily dependent on the physical and chemical properties of its intermediates. Solubility, in particular, is a critical parameter that dictates process viability.[4][5] Poor solubility can lead to challenges in reaction kinetics, purification, and handling, ultimately impacting yield, purity, and manufacturing costs.[6] A thorough understanding of the solubility profile of this compound in various organic solvents is therefore not merely an academic exercise; it is a fundamental requirement for:

-

Reaction Optimization: Selecting appropriate solvents to ensure all reactants remain in a single phase for efficient and complete chemical conversion.

-

Purification and Crystallization: Designing effective crystallization processes to isolate the compound with high purity by identifying suitable solvent/anti-solvent systems.[3]

-

Process Safety and Handling: Ensuring safe handling and transfer of materials within a manufacturing setting.

-

Analytical Method Development: Preparing stock solutions and standards for chromatographic analysis, such as HPLC.

This guide provides the foundational knowledge and practical methodologies required to characterize and leverage the solubility of this vital pharmaceutical intermediate.

Physicochemical Properties

A baseline understanding of the compound's key physicochemical properties is essential before delving into its solubility behavior. These properties, summarized in Table 1, influence its interactions with various solvents.

| Property | Value | Source(s) |

| Chemical Name | This compound | [7] |

| Synonyms | 5-(2-Fluorophenyl)-1H-pyrrole-3-carboxaldehyde | [8] |

| CAS Number | 881674-56-2 | [8] |

| Molecular Formula | C₁₁H₈FNO | [8] |

| Molecular Weight | 189.19 g/mol | [7][8] |

| Appearance | Off-white to pale yellow crystalline powder | [8] |

| Melting Point | 145-148°C | [8] |

| Purity (Typical) | ≥98.5% (HPLC) | [8] |

Solubility Profile in Organic Solvents

The solubility of this compound is governed by its molecular structure, which features a polar pyrrole-carbaldehyde moiety and a non-polar fluorophenyl group. This amphiphilic nature suggests a varied solubility across different solvent classes.

Theoretical Considerations & Structural Impact

The principle of "like dissolves like" provides a predictive framework for solubility. The compound's structure dictates its potential for various intermolecular interactions:

-

Hydrogen Bonding: The pyrrole N-H group can act as a hydrogen bond donor, while the aldehyde oxygen can act as a hydrogen bond acceptor. This suggests favorable interactions with protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds (e.g., DMSO).

-

Dipole-Dipole Interactions: The polar aldehyde group (C=O) creates a significant dipole moment, promoting solubility in polar solvents like dichloromethane and ethyl acetate.

-

Van der Waals Forces: The aromatic rings (pyrrole and fluorophenyl) contribute to non-polar character, allowing for solubility in less polar solvents through London dispersion forces.

Caption: Relationship between molecular features and solvent interactions.

Qualitative Solubility Data

While extensive quantitative data is not widely published, several sources provide qualitative assessments of solubility. This information is consolidated in Table 2.

| Solvent Class | Solvent | Solubility | Source(s) |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | [8] |

| Polar Protic | Methanol | Soluble | [8] |

| Halogenated | Dichloromethane (DCM) | Soluble | [8][9] |

| Halogenated | Chloroform | Soluble | [9] |

| Ester | Ethyl Acetate | Soluble | [9] |

| Aqueous | Water | Insoluble | [8][9] |

These data confirm that the compound is generally soluble in common polar organic solvents but has low solubility in water, as expected from its predominantly organic structure.[8][9]

Experimental Protocol for Quantitative Solubility Determination

To move beyond qualitative descriptions, a robust and reproducible experimental method is required. The equilibrium shake-flask method is a gold standard for determining the solubility of solid compounds.[5] The following protocol provides a self-validating system for generating accurate quantitative data.

Objective

To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature (e.g., 25°C).

Materials and Equipment

-

This compound (purity ≥98.5%)

-

Selected organic solvents (HPLC grade)

-

Analytical balance (4-decimal place)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Syringes and 0.22 µm syringe filters (PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed vial. The key is to ensure solid material remains after equilibrium is reached, confirming saturation.

-

Record the exact mass of the compound added.

-

Pipette a precise volume of the selected solvent (e.g., 5.0 mL) into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25°C ± 0.5°C).

-

Agitate the slurry at a constant speed for a predetermined period (e.g., 24-48 hours). This duration should be sufficient to ensure equilibrium is reached, a point where the concentration of the dissolved solute no longer changes. A preliminary time-point study can validate the required equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the shaker and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow excess solid to settle.

-

Carefully draw a sample from the clear supernatant using a syringe.

-

Immediately attach a 0.22 µm syringe filter and dispense the solution into a clean vial. This filtration step is critical to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.

-

-

Analysis:

-

Accurately dilute a known volume of the filtered supernatant with the solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

Analyze the diluted sample by HPLC-UV. A pre-developed and validated analytical method for the compound is required.

-

Determine the concentration of the compound in the diluted sample by comparing its peak area to a standard calibration curve.

-

-

Calculation:

-

Calculate the concentration of the saturated solution (i.e., the solubility) using the following formula:

Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

-

Caption: Workflow for quantitative solubility determination via shake-flask method.

Conclusion

This compound is a compound of high strategic value in the pharmaceutical industry. This guide has established its physicochemical profile and summarized its known qualitative solubility in key organic solvents, noting its general solubility in polar organic media and insolubility in water.[8][9] More importantly, this document provides a detailed, actionable protocol for researchers to determine precise quantitative solubility data. Armed with this information, scientists and engineers can make informed decisions regarding solvent selection, leading to optimized, scalable, and efficient manufacturing processes for Vonoprazan and other critical medicines.

References

- 1. This compound | 881674-56-2 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 6. ucd.ie [ucd.ie]

- 7. This compound | C11H8FNO | CID 46908593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. This compound Manufacturer & Supplier in China | Specifications, Price, Safety Data, Applications [pipzine-chem.com]

A Technical Guide to the Strategic Role of 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde in the Synthesis of Vonoprazan

Abstract

Vonoprazan, a first-in-class potassium-competitive acid blocker (P-CAB), represents a paradigm shift in the management of acid-related gastrointestinal disorders, offering more rapid and sustained acid suppression than traditional proton pump inhibitors (PPIs)[1][2][3]. The efficacy and commercial viability of this groundbreaking therapeutic are intrinsically linked to the efficiency of its chemical synthesis. This technical guide provides an in-depth analysis of the pivotal role played by the key intermediate, 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde (CAS 881674-56-2). We will dissect the synthetic pathways that utilize this building block, elucidate the mechanistic principles guiding the reaction choices, and present detailed protocols for researchers and drug development professionals.

The Keystone Intermediate: this compound

The molecular architecture of Vonoprazan necessitates a precisely substituted pyrrole core. This compound serves as this foundational scaffold, providing two critical structural elements: the 5-(2-fluorophenyl) group and a reactive carbaldehyde handle at the 3-position.

-

The 5-(2-Fluorophenyl) Moiety: This group is essential for the pharmacological activity of Vonoprazan, contributing to the molecule's potent and selective binding to the H+,K+-ATPase enzyme[4][5].

-

The 3-Carbaldehyde Functionality: This aldehyde group is the primary reactive site for introducing the methylaminomethyl side chain, a crucial step in the final assembly of the Vonoprazan molecule. Its reactivity is central to the efficiency of the entire synthesis[6].

The industrial production of this intermediate with high purity (typically >99.0%) is paramount, as the quality directly influences the yield and impurity profile of the final Active Pharmaceutical Ingredient (API)[7][8].

Synthesis of the Intermediate

Achieving an efficient and scalable synthesis of this compound is a critical prerequisite. While various methods exist, common industrial strategies often involve multi-step sequences starting from simpler precursors. Key chemical transformations include Suzuki coupling reactions to introduce the aryl group and Vilsmeier-Haack or similar formylation reactions to install the aldehyde functionality[2][7]. A representative workflow is outlined below.

Caption: High-level synthetic approaches to the key intermediate.

The Core Synthesis: Assembling Vonoprazan

With the keystone intermediate in hand, the synthesis converges on the construction of the final Vonoprazan molecule. The most prevalent and industrially scalable strategy involves a two-stage process: sulfonylation of the pyrrole nitrogen followed by reductive amination of the carbaldehyde.

Stage 1: Sulfonylation of the Pyrrole Ring

The first critical step is the attachment of the pyridine-3-sulfonyl group to the pyrrole nitrogen. This transformation is crucial as it completes the core structure required for H+,K+-ATPase inhibition.

Causality of Experimental Choice: The pyrrole N-H proton is weakly acidic and can be removed by a suitable base, such as sodium hydride (NaH), to generate a nucleophilic anion. This anion then readily attacks the electrophilic sulfur atom of 3-pyridinesulfonyl chloride, forming the desired N-S bond. The reaction is typically performed in an aprotic solvent like dichloromethane or tetrahydrofuran (THF) to prevent quenching of the base and the anionic intermediate[9].

The product of this reaction is 5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde (CAS 881677-11-8), which is itself a key advanced intermediate.

Stage 2: Reductive Amination

This is the final and most critical bond-forming step in the synthesis. The aldehyde functionality of the advanced intermediate is converted into the N-methylmethanamine side chain of Vonoprazan.

Mechanistic Principle: Reductive amination is a highly efficient method for forming carbon-nitrogen bonds. The process occurs in two distinct mechanistic steps:

-

Imine Formation: The aldehyde reacts with methylamine in a nucleophilic addition-elimination reaction to form a Schiff base, or imine. This step is often acid-catalyzed and is reversible.

-

Reduction: A reducing agent, introduced into the reaction mixture, selectively reduces the C=N double bond of the imine to a C-N single bond.

Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a commonly employed reducing agent for this transformation[10][11]. It is chosen for its excellent selectivity and operational simplicity. NaBH₄ is a mild reductant that readily reduces imines but is slow to react with the starting aldehyde, especially at controlled temperatures. This selectivity is critical to prevent the undesired reduction of the aldehyde to an alcohol, thereby maximizing the yield of the target amine.

The overall synthetic workflow from the keystone intermediate to Vonoprazan is illustrated below.

Caption: Key stages in the synthesis of Vonoprazan Fumarate.

Experimental Protocols & Data

The following protocols are synthesized from methodologies described in the patent literature and represent a practical approach to the synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol: Synthesis of 5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde

| Parameter | Value/Reagent | Purpose |

| Starting Material | This compound | Keystone Intermediate |

| Reagent 1 | Sodium Hydride (NaH, 60% in oil) | Base |

| Reagent 2 | 3-Pyridinesulfonyl Chloride | Electrophile |

| Solvent | Anhydrous Dichloromethane (DCM) | Aprotic reaction medium |

| Temperature | 0 °C to Room Temperature | Controls reaction rate |

Methodology:

-

Suspend this compound (1.0 eq) in anhydrous DCM.

-

Cool the mixture to 0 °C in an ice bath.

-

Add sodium hydride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

-

Stir the resulting suspension at 0 °C for 30 minutes.

-

Add a solution of 3-pyridinesulfonyl chloride (1.1 eq) in anhydrous DCM dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 6 hours, monitoring completion by TLC or HPLC[9].

-

Work-up: Carefully quench the reaction by the slow addition of water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography to yield the pure product.

Protocol: Synthesis of Vonoprazan (Reductive Amination)

| Parameter | Value/Reagent | Purpose |

| Starting Material | 5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde | Advanced Intermediate |

| Reagent 1 | Methylamine (e.g., 40% in Methanol) | Nitrogen source for imine formation |

| Reagent 2 | Sodium Borohydride (NaBH₄) | Reducing Agent |

| Solvent | Methanol | Polar protic solvent |

| Temperature | -20 °C to 10 °C | Controls selectivity of reduction |

Methodology:

-

Dissolve the starting aldehyde (1.0 eq) in methanol.

-

Add the methylamine solution (2.0-3.0 eq) and stir at room temperature for 1-2 hours to allow for imine formation[11].

-

Cool the reaction mixture to between -20 °C and 10 °C[11].

-

Add sodium borohydride (0.4-0.6 eq) portion-wise, ensuring the temperature remains controlled[11].

-

Stir the reaction for 1-2 hours, monitoring completion by TLC or HPLC.

-

Work-up: Quench the reaction by adding water. Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification & Salt Formation: The resulting crude Vonoprazan free base can be purified if necessary. For the API, dissolve the base in a suitable solvent (e.g., methanol or ethanol) and add one equivalent of fumaric acid to precipitate Vonoprazan Fumarate[10]. The salt is then collected by filtration and dried.

Analytical Characterization & Quality Control

Rigorous analytical control is essential at each stage of the synthesis to ensure the purity and identity of the intermediates and the final API.

-

High-Performance Liquid Chromatography (HPLC): The primary tool for monitoring reaction progress and determining the purity of the intermediates and the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the chemical structure of each compound by analyzing the chemical shifts and coupling constants of ¹H and ¹³C nuclei.

-

Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compounds.

-

Gas Chromatography (GC): Used to quantify residual solvents in the final API.

These techniques are indispensable for process control and for ensuring that the final product meets the stringent specifications required for pharmaceutical use[7].

Conclusion

This compound is not merely a starting material but a strategically vital intermediate in the synthesis of Vonoprazan. Its molecular framework provides the essential moieties required for pharmacological activity, while its aldehyde functionality allows for a highly efficient and direct installation of the key side chain via reductive amination. The synthetic routes built around this intermediate are robust, scalable, and amenable to the rigorous controls of industrial pharmaceutical manufacturing. A thorough understanding of the synthesis and handling of this keystone compound is fundamental to the successful and economic production of Vonoprazan, a therapeutic agent that continues to improve the quality of life for patients with acid-related diseases.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. 5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde | 881677-11-8 [chemicalbook.com]

- 10. CN105085484A - Preparation method of vonoprazan fumarate - Google Patents [patents.google.com]

- 11. CN108503621B - Preparation method of vonoprazan fumarate - Google Patents [patents.google.com]

Foreword: The Strategic Imperative of Fluorine in Pyrrole Scaffolds

An In-Depth Technical Guide to the Potential Biological Activities of Fluorinated Pyrrole Compounds

In the landscape of modern medicinal chemistry, the deliberate incorporation of fluorine into bioactive scaffolds is a cornerstone of rational drug design.[1][2] The pyrrole ring, a five-membered nitrogen-containing heterocycle, is a privileged structure found in numerous natural products and clinically approved drugs, valued for its versatile biological activity.[3][4][5] When these two chemical entities are combined, the resulting fluorinated pyrrole compounds often exhibit profoundly enhanced pharmacological profiles.

The strategic introduction of fluorine—the most electronegative element—can dramatically alter a molecule's physicochemical properties.[2] It can modulate pKa, improve metabolic stability by blocking sites of oxidation, and increase lipophilicity, which often enhances membrane permeability and bioavailability.[6][7][8] These modifications can lead to superior potency, selectivity, and pharmacokinetic properties compared to their non-fluorinated analogues. This guide provides a technical exploration of the diverse biological activities of these compounds, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective potential, underpinned by mechanistic insights and validated experimental protocols.

Part 1: Anticancer Activity of Fluorinated Pyrroles

The development of novel anticancer agents remains a critical objective in pharmaceutical research. Fluorinated pyrrole derivatives have emerged as a promising class of compounds, demonstrating significant cytotoxic activity against a range of cancer cell lines, including multidrug-resistant strains.[4][9]

Mechanism of Action: Inducing Apoptosis and Cell Cycle Arrest

A primary mechanism by which fluorinated pyrroles exert their anticancer effects is through the induction of programmed cell death (apoptosis) and disruption of the cell cycle. For instance, certain fluorinated 7-aryl-pyrrolo[2,1-f][6][10][11]triazine (7-PPyQ) analogs have been shown to cause G2/M phase arrest in the cell cycle.[4] This checkpoint disruption prevents cancer cells from proceeding through mitosis, ultimately leading to the activation of caspase-3 and subsequent apoptosis, often accompanied by the production of reactive oxygen species (ROS).[4] The ability of some of these compounds to retain high cytotoxicity in multidrug-resistant cell lines suggests their mechanism may bypass common resistance pathways like P-glycoprotein efflux pumps.[4]

References

- 1. [PDF] Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) | Semantic Scholar [semanticscholar.org]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. mdpi.com [mdpi.com]

- 4. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A review article on biological importance of pyrrole [wisdomlib.org]

- 6. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Evaluation of Cytotoxic Activity of Some Pyrroles and Fused Pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journalajrb.com [journalajrb.com]

- 11. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Validated Synthesis Protocol for 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde

Abstract

This document provides a detailed, field-proven protocol for the synthesis of 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde (CAS: 881674-56-2). This pyrrole derivative is a high-value intermediate, primarily recognized for its critical role in the manufacturing of Vonoprazan Fumarate, a potent potassium-competitive acid blocker (P-CAB) used in the treatment of acid-related gastrointestinal disorders.[1][2] The synthetic strategy detailed herein focuses on the regioselective formylation of a 5-aryl substituted pyrrole precursor via the Vilsmeier-Haack reaction. This application note is designed for researchers in medicinal chemistry, process development, and drug discovery, offering in-depth mechanistic insights, a step-by-step experimental procedure, characterization data, and troubleshooting guidance to ensure reproducible and high-purity synthesis.

Introduction and Significance

This compound is a cornerstone building block in the synthesis of next-generation pharmaceuticals. Its primary application is as a key precursor to Vonoprazan (TAK-438), a drug that offers a more rapid and sustained acid suppression effect compared to traditional proton pump inhibitors for treating conditions like gastric ulcers, duodenal ulcers, and reflux esophagitis.[2] The robust and scalable synthesis of this intermediate is therefore of paramount importance to the pharmaceutical industry.[3]

The structure, featuring a pyrrole core functionalized with both an aryl group and an aldehyde, presents unique synthetic challenges, particularly concerning regioselectivity. This guide focuses on a logical and widely applicable two-step conceptual pathway: the synthesis of the 5-arylpyrrole core followed by its C3-formylation. We will concentrate on the critical formylation step, a classic yet powerful transformation for functionalizing electron-rich heterocycles.

Compound Identification:

-

Chemical Name: this compound

-

CAS Number: 881674-56-2

-

Molecular Formula: C₁₁H₈FNO[1]

Synthetic Strategy and Mechanistic Rationale

The chosen synthetic route involves the Vilsmeier-Haack formylation of 5-(2-fluorophenyl)-1H-pyrrole. This method is highly effective for introducing a formyl (-CHO) group onto electron-rich aromatic and heteroaromatic rings.[6][7]

Core Reaction: Vilsmeier-Haack Formylation

The reaction proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

-

Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium ion, known as the Vilsmeier reagent.[8][9]

-

Electrophilic Attack: The electron-rich pyrrole ring acts as a nucleophile, attacking the Vilsmeier reagent. Pyrroles typically undergo electrophilic substitution preferentially at the C2 or C5 (α) positions. With the C5 position already occupied by the 2-fluorophenyl group, the substitution is directed to a vacant C2 or C3 position. In this specific substrate, formylation is observed to occur regioselectively at the C3 (β) position.

-

Hydrolysis: The resulting iminium salt intermediate is stable until a final aqueous workup, during which it is hydrolyzed to yield the target aldehyde.[7]

This regioselectivity is crucial for the successful synthesis of the desired isomer and underscores the importance of precise reaction control.

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Detailed Experimental Protocol

This protocol describes the formylation of 5-(2-fluorophenyl)-1H-pyrrole. It is critical that all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) as the Vilsmeier reagent is moisture-sensitive.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Example Amount | Role |

| 5-(2-Fluorophenyl)-1H-pyrrole | 161.18 | 1.0 | 10.0 g | Substrate |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 1.2 | 7.6 mL | Reagent |

| N,N-Dimethylformamide (DMF) | 73.09 | - | 100 mL | Reagent/Solvent |

| Sodium Acetate (NaOAc) | 82.03 | ~5.6 | 37.0 g | Base (Workup) |

| Ethyl Acetate (EtOAc) | 88.11 | - | As needed | Extraction Solvent |

| n-Heptane | 100.21 | - | As needed | Anti-solvent |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | As needed | Drying Agent |

Step-by-Step Procedure:

-

Vilsmeier Reagent Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel under a nitrogen atmosphere, add N,N-Dimethylformamide (100 mL). Cool the flask to 0-5 °C in an ice-salt bath.

-

Add phosphorus oxychloride (7.6 mL, 1.2 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Stir the resulting mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

-

Reaction with Substrate: Dissolve 5-(2-fluorophenyl)-1H-pyrrole (10.0 g, 1.0 eq) in a minimal amount of DMF and add it to the dropping funnel. Add this solution dropwise to the cold Vilsmeier reagent mixture over 30 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Workup and Hydrolysis: Prepare a solution of sodium acetate (37.0 g) in water (300 mL) in a separate beaker and cool it to 0 °C.

-

Carefully and slowly pour the reaction mixture onto the cold sodium acetate solution with vigorous stirring. An exothermic reaction will occur. Maintain the temperature below 20 °C.

-

Stir the mixture for 30 minutes at 0-10 °C to complete the hydrolysis of the iminium intermediate.

-

Extraction and Isolation: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude solid can be purified by recrystallization. Dissolve the crude product in a minimal amount of hot ethyl acetate, then add n-heptane dropwise until turbidity persists.[1] Cool the mixture first to room temperature and then to 0-5 °C for 1 hour to induce crystallization.

-

Collect the precipitated crystals by vacuum filtration, wash with a cold ethyl acetate/n-heptane (1:2) mixture, and dry under vacuum at 50 °C to a constant weight. The expected product is a light brown to brown powder.[2]

Caption: Experimental workflow for the synthesis.

Product Characterization and Validation

To ensure the successful synthesis of the target compound, rigorous analytical validation is required. High purity (>98%) is essential for its use in subsequent pharmaceutical manufacturing steps.[2]

-

Appearance: Light brown to brown powder.[2]

-

High-Performance Liquid Chromatography (HPLC): To determine purity and identify any residual starting materials or byproducts.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the proton environment, including the characteristic aldehyde proton signal (δ ≈ 9.5-10.0 ppm) and the pattern of aromatic/heterocyclic protons.

-

¹³C NMR: To verify the carbon skeleton, including the carbonyl carbon of the aldehyde group (δ ≈ 180-190 ppm).

-

¹⁹F NMR: To confirm the presence and chemical environment of the fluorine atom on the phenyl ring.

-

-

Mass Spectrometry (MS): To confirm the molecular weight of the product (m/z = 189.19).

Troubleshooting and Field-Proven Insights

-

Low Yield:

-

Cause: Incomplete formation of the Vilsmeier reagent due to moisture.

-

Solution: Ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere. Use anhydrous grade DMF.

-

Cause: Inefficient hydrolysis or workup.

-

Solution: Ensure the reaction mixture is added slowly to a vigorously stirred, cold aqueous base solution. Proper pH control during workup is critical.[3]

-

-

Impurity Formation:

-

Cause: Uncontrolled temperature during reagent addition leading to side reactions.

-

Solution: Maintain strict temperature control (0-10 °C) during the addition of POCl₃ and the substrate.

-

Cause: Formation of di-formylated or other regioisomers.

-

Solution: Use of precise stoichiometry (1.1-1.2 equivalents of Vilsmeier reagent) can minimize over-reaction. The observed regioselectivity is generally high for this substrate, but purification by column chromatography may be necessary if isomers are detected.

-

-

Poor Crystallization:

-

Cause: Presence of oily impurities.

-

Solution: If recrystallization fails, purify the crude material via silica gel column chromatography using a hexane/ethyl acetate gradient before attempting recrystallization again.

-

References

- 1. This compound | 881674-56-2 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C11H8FNO | CID 46908593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-(2-Fluorophenyl)-1H-pyrrole-3-carboxaldehyde | 881674-56-2 | FF90096 [biosynth.com]

- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

Application Note: High-Efficiency Synthesis of 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde via Suzuki-Miyaura Cross-Coupling

Introduction: The Strategic Importance of Suzuki-Miyaura Coupling in Modern Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, particularly within the pharmaceutical industry.[1] Its power lies in the efficient and versatile construction of carbon-carbon (C-C) bonds, a fundamental transformation for assembling complex molecular architectures.[2] This palladium-catalyzed reaction joins an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate, offering a robust and highly functional group tolerant method for creating biaryl and heteroaryl-aryl structures.[3][4] These structural motifs are prevalent in a vast number of active pharmaceutical ingredients (APIs), making the Suzuki coupling an indispensable tool in drug discovery and development.[5]

The advantages of the Suzuki coupling are numerous, contributing to its widespread adoption:

-

Mild Reaction Conditions: The reaction typically proceeds under gentle heating, preserving sensitive functional groups within the reacting molecules.[4]

-

High Functional Group Tolerance: A broad range of functional groups are compatible with the reaction conditions, minimizing the need for extensive protecting group strategies.[2]

-

Commercial Availability of Reagents: A vast library of boronic acids and organic halides is commercially available, enabling rapid exploration of chemical space for structure-activity relationship (SAR) studies.[6]

-

Favorable Toxicological Profile: Boronic acids and their byproducts are generally less toxic and more environmentally benign compared to organometallic reagents used in other cross-coupling reactions, such as those involving tin or zinc.[3][6]

This application note provides a comprehensive guide and a detailed protocol for the synthesis of 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde, a key intermediate for various pharmaceutically relevant compounds. The presence of the fluorophenyl group can enhance metabolic stability and membrane permeability, while the pyrrole-3-carbaldehyde moiety offers a versatile handle for further chemical elaboration.[7] The protocol is designed for researchers, scientists, and drug development professionals seeking a reliable and efficient method for this transformation.

Reaction Principle: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9]

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond (e.g., C-Br) of the organic halide (5-bromo-1H-pyrrole-3-carbaldehyde). This step forms a Pd(II) intermediate. This is often the rate-determining step of the reaction.[3][9]

-

Transmetalation: In the presence of a base, the organic group from the activated organoboron species (2-fluorophenylboronic acid) is transferred to the palladium(II) center, displacing the halide. The base is crucial for activating the boronic acid to facilitate this transfer.[10]

-

Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond of the desired product, this compound. This step regenerates the active Pd(0) catalyst, which can then participate in a new catalytic cycle.[8][9]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of this compound

This protocol provides a detailed procedure for the Suzuki-Miyaura cross-coupling of 5-bromo-1H-pyrrole-3-carbaldehyde with 2-fluorophenylboronic acid. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and purity.[2]

Materials and Equipment:

-

Starting Materials:

-

5-bromo-1H-pyrrole-3-carbaldehyde

-

2-Fluorophenylboronic acid

-

-

Catalyst & Ligand:

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

-

-

Base:

-

Potassium carbonate (K₂CO₃)

-

-

Solvents:

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

-

Equipment:

-

Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Heating mantle or oil bath

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

-

Experimental Workflow Diagram:

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure:

-

Reaction Setup: To a Schlenk flask, add 5-bromo-1H-pyrrole-3-carbaldehyde (1.0 equiv.), 2-fluorophenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

-

Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, Pd(dppf)Cl₂ (0.03-0.05 equiv.).

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., a 4:1 to 5:1 ratio) to the flask via syringe. The reaction mixture should be stirred to ensure proper mixing.

-

Inert Atmosphere: Seal the flask and purge with an inert gas (argon or nitrogen) for 10-15 minutes to remove any oxygen, which can deactivate the catalyst.[11]

-

Reaction: Heat the reaction mixture in an oil bath to 80-100 °C with vigorous stirring. The optimal temperature may need to be determined empirically.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Add water to the reaction mixture and extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Key Reaction Parameters and Expected Outcome:

| Parameter | Recommended Condition/Value | Rationale |

| Starting Material | 5-bromo-1H-pyrrole-3-carbaldehyde | The bromo-substituted pyrrole is a common and effective electrophile in Suzuki couplings. |

| Boronic Acid | 2-Fluorophenylboronic acid (1.2 equiv.) | A slight excess ensures complete consumption of the limiting starting material. |

| Catalyst | Pd(dppf)Cl₂ (3-5 mol%) | An air-stable and effective catalyst for a wide range of Suzuki couplings, including those with heteroaryl halides.[12] |

| Base | K₂CO₃ (2.0 equiv.) | A common, effective, and moderately strong base for activating the boronic acid. |

| Solvent System | 1,4-Dioxane/Water (4:1 or 5:1) | A biphasic system that effectively dissolves both organic and inorganic reagents.[6] |

| Temperature | 80-100 °C | Provides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe. |

| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidative degradation of the Pd(0) catalyst.[11] |

| Expected Yield | 60-90% | Yields are substrate-dependent and can be optimized.[13] |

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Low reaction temperature. | 1. Use a fresh batch of catalyst or a different palladium source (e.g., Pd(PPh₃)₄). 2. Ensure proper degassing of solvents and thorough purging of the reaction vessel. 3. Increase the reaction temperature in increments. |